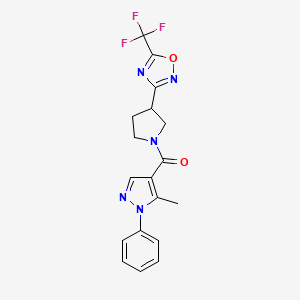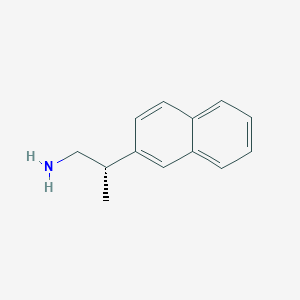
(2S)-2-Naphthalen-2-ylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-Naphthalen-2-ylpropan-1-amine, also known as 2-Naphthylpropylamine (2-NPA), is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of monoamine oxidase (MAO) inhibitors, which are commonly used in the treatment of depression, anxiety, and Parkinson's disease.
Wirkmechanismus
The mechanism of action of (2S)-2-Naphthalen-2-ylpropan-1-amine is primarily due to its ability to inhibit monoamine oxidase (MAO). MAO is an enzyme that breaks down neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO, (2S)-2-Naphthalen-2-ylpropan-1-amine can increase the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression, anxiety, and Parkinson's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2S)-2-Naphthalen-2-ylpropan-1-amine are primarily due to its ability to inhibit monoamine oxidase (MAO). By increasing the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain, (2S)-2-Naphthalen-2-ylpropan-1-amine can help alleviate symptoms of depression, anxiety, and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (2S)-2-Naphthalen-2-ylpropan-1-amine is its ability to inhibit monoamine oxidase (MAO), which makes it a valuable tool in the study of neurotransmitter metabolism and the treatment of various neurological disorders. However, (2S)-2-Naphthalen-2-ylpropan-1-amine also has some limitations for lab experiments, such as its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are many potential future directions for the study of (2S)-2-Naphthalen-2-ylpropan-1-amine. One area of research could be the development of new and more effective MAO inhibitors based on the structure of (2S)-2-Naphthalen-2-ylpropan-1-amine. Another area of research could be the study of the biochemical and physiological effects of (2S)-2-Naphthalen-2-ylpropan-1-amine on different neurotransmitter systems and the potential therapeutic applications of these effects. Additionally, further research could be conducted on the potential toxicity and safety of (2S)-2-Naphthalen-2-ylpropan-1-amine, as well as its potential use in combination with other drugs for the treatment of various neurological disorders.
Synthesemethoden
The synthesis of (2S)-2-Naphthalen-2-ylpropan-1-amine involves a multi-step process that starts with the reaction of 2-naphthol with 2-bromo-1-phenylethanone to form 2-(2-bromo-1-phenylethyl)naphthalene. This intermediate is then reduced with lithium aluminum hydride to produce (2S)-2-Naphthalen-2-ylpropan-1-ol, which is subsequently converted to the final product by reaction with ammonium chloride and sodium cyanoborohydride.
Wissenschaftliche Forschungsanwendungen
(2S)-2-Naphthalen-2-ylpropan-1-amine has been extensively studied for its potential therapeutic applications. One of the main areas of research has been its use as a monoamine oxidase (MAO) inhibitor. MAO is an enzyme that breaks down neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO, (2S)-2-Naphthalen-2-ylpropan-1-amine can increase the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression, anxiety, and Parkinson's disease.
Eigenschaften
IUPAC Name |
(2S)-2-naphthalen-2-ylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-10(9-14)12-7-6-11-4-2-3-5-13(11)8-12/h2-8,10H,9,14H2,1H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZVFBYLIGGNTN-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=CC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-Naphthalen-2-ylpropan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Lithium;[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2531172.png)
![4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine](/img/structure/B2531174.png)
![5-[(4-Bromopyrazol-1-yl)methyl]-3-methyl-1,2-oxazole](/img/structure/B2531176.png)
![N-phenethyl-N-(pyridin-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2531182.png)
![6-chloro-1-isopropyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B2531183.png)
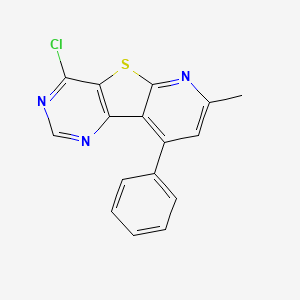
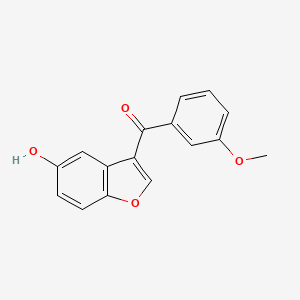
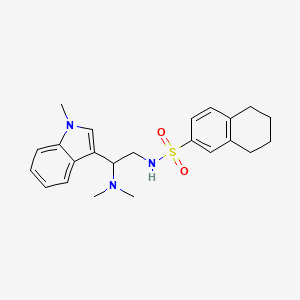
![Methyl 3-[(4-chlorophenyl){2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2531188.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2531189.png)
![1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2531190.png)
